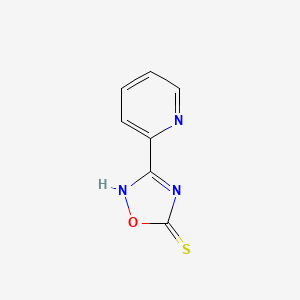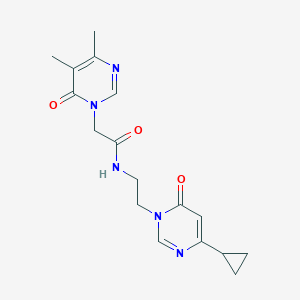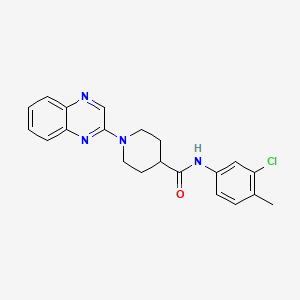
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. The compound features a pyridine ring fused with an oxadiazole ring, which is further functionalized with a thiol group. This unique structure imparts the compound with various chemical and biological properties, making it a valuable target for research and development.
Mecanismo De Acción
Target of Action
The primary targets of the compound 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol are yet to be identified. The compound may interact with various biological targets, given its structural similarity to other bioactive compounds
Mode of Action
It is hypothesized that the compound may interact with its targets in a manner similar to other related compounds . .
Biochemical Pathways
Given the compound’s structural similarity to other bioactive compounds, it may affect similar pathways
Result of Action
It is hypothesized that the compound may have similar effects to other related compounds
Análisis Bioquímico
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol at different dosages in animal models have not been reported . Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers, various derivatives.
Aplicaciones Científicas De Investigación
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)-1,3,4-oxadiazole: Lacks the thiol group, which may result in different biological activities.
3-(Pyridin-2-yl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring, offering different chemical properties and applications.
Uniqueness
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity. This functional group allows for the formation of disulfide bonds and interactions with cysteine residues in proteins, enhancing its potential as a therapeutic agent.
Propiedades
IUPAC Name |
3-pyridin-2-yl-2H-1,2,4-oxadiazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSOKBPWRNAWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=S)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B2705686.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705689.png)
![5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2705690.png)


![N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide](/img/structure/B2705695.png)
![benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2705696.png)

![N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2705701.png)
